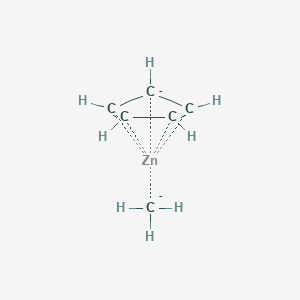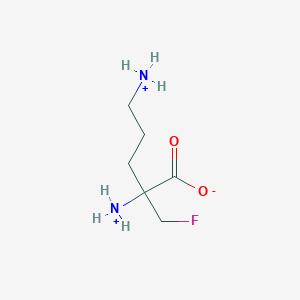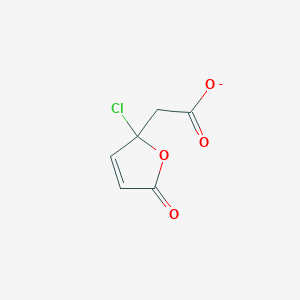
(2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-5-oxo-2,5-dihydro-2-furyl)acetate is the conjugate base of (2-chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid; major species at pH 7.3. It is a conjugate base of a (2-chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid.
Scientific Research Applications
Chemoenzymatic Synthesis and Enantiomeric Resolution
- (2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetate has been utilized in chemoenzymatic synthesis processes, such as the transesterification of racemic 2-chloro-1-(2-furyl)ethanol, demonstrating high enantioselectivity and yielding enantiomers of 2-chloro-1-(2-furyl)ethanol and 2-chloro-1-(2-furyl)ethyl acetate with high enantiomeric excess. The process employed various lipases, showcasing the potential of (2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetate in producing chiral compounds with specific applications in pharmaceuticals and other fine chemicals (Gerçek et al., 2005).
Synthesis of Heterocyclic Compounds
- This chemical has been involved in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles conjugated to thiophene or furan rings. The method involved the cyclocondensation of specific acrylohydrazides with triethyl orthoesters in the presence of glacial acetic acid. The synthesis demonstrates the compound's utility in constructing complex molecular architectures, potentially useful in the development of materials or pharmaceuticals (Kudelko & Jasiak, 2013).
Antibacterial and Analgesic Activities
- Derivatives of (2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetate have been synthesized and evaluated for their antibacterial and analgesic activities. Certain chloro and furyl derivatives exhibited significant antibacterial activities against both gram-positive and gram-negative bacteria, as well as high analgesic effects. This highlights the compound's potential as a starting point in the development of new therapeutic agents (Deshpande & Pai, 2010).
properties
Product Name |
(2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetate |
|---|---|
Molecular Formula |
C6H4ClO4- |
Molecular Weight |
175.54 g/mol |
IUPAC Name |
2-(2-chloro-5-oxofuran-2-yl)acetate |
InChI |
InChI=1S/C6H5ClO4/c7-6(3-4(8)9)2-1-5(10)11-6/h1-2H,3H2,(H,8,9)/p-1 |
InChI Key |
WGZZDRVKIXVYEI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(OC1=O)(CC(=O)[O-])Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



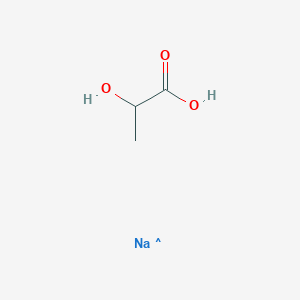
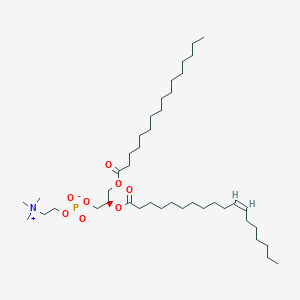
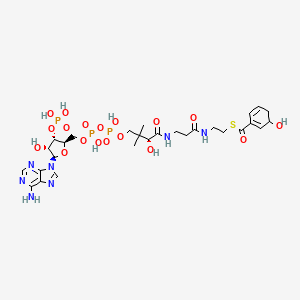
![(1S,5R)-2-((S)-azepan-4-ylcarbamoyl)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B1264392.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B1264395.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B1264397.png)
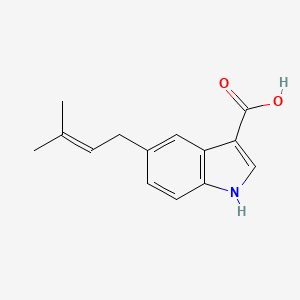
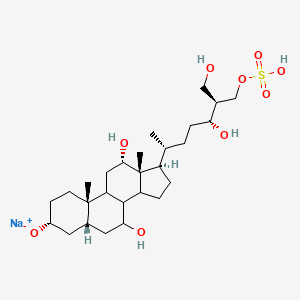

![(1R,3S,4R,9R,10R,12S,13R,14S,17S,19S,21R)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1264403.png)

